molecular formula C9H14N2O2 B13332672 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B13332672
M. Wt: 182.22 g/mol
InChI Key: YVBLRUXITZYUHS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H14N2O2 It is characterized by the presence of a cyclopropyl group and an isopropyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with isopropyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction typically requires an inert atmosphere and room temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-propylimidazolidine-2,4-dione
  • 5-Isopropylimidazolidine-2,4-dione

Comparison

Compared to similar compounds, 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is unique due to the presence of both cyclopropyl and isopropyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)

InChI Key

YVBLRUXITZYUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CC2

Origin of Product

United States

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